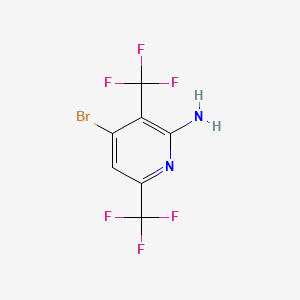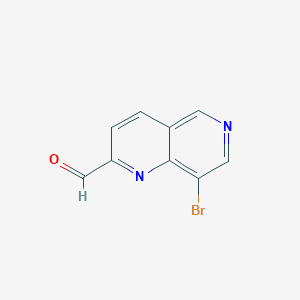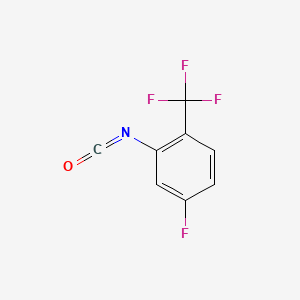
4-Bromo-3,6-bis(trifluoromethyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3,6-bis(trifluoromethyl)pyridin-2-amine: is a chemical compound that belongs to the class of trifluoromethylated pyridines. This compound is characterized by the presence of a bromine atom at the 4-position and two trifluoromethyl groups at the 3- and 6-positions on a pyridine ring, with an amine group at the 2-position. The trifluoromethyl groups are known to impart unique physical and chemical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,6-bis(trifluoromethyl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the trifluoromethylation of a pyridine derivative. The amine group can be introduced through nucleophilic substitution reactions using ammonia or amine derivatives .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and trifluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-3,6-bis(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiolates in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed:
- Substituted pyridines with various functional groups.
- N-oxides or reduced amine derivatives.
- Coupled aromatic compounds with extended conjugation .
Applications De Recherche Scientifique
4-Bromo-3,6-bis(trifluoromethyl)pyridin-2-amine has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 4-Bromo-3,6-bis(trifluoromethyl)pyridin-2-amine is largely dependent on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl groups can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug development . The bromine atom and amine group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .
Comparaison Avec Des Composés Similaires
- 4-Bromo-2-(trifluoromethyl)pyridine
- 3-Bromo-6-(trifluoromethyl)pyridin-2-amine
- 4-Amino-2-(trifluoromethyl)pyridine
- 6-(Trifluoromethyl)-2-pyridinamine
Comparison: 4-Bromo-3,6-bis(trifluoromethyl)pyridin-2-amine is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and reactivity compared to similar compounds with fewer trifluoromethyl groups. The dual trifluoromethylation also imparts distinct electronic properties, making it more suitable for specific applications in medicinal chemistry and agrochemical development .
Propriétés
Formule moléculaire |
C7H3BrF6N2 |
|---|---|
Poids moléculaire |
309.01 g/mol |
Nom IUPAC |
4-bromo-3,6-bis(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C7H3BrF6N2/c8-2-1-3(6(9,10)11)16-5(15)4(2)7(12,13)14/h1H,(H2,15,16) |
Clé InChI |
NROMUVCIOARUHW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(N=C1C(F)(F)F)N)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3-aminopropoxy)-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]butanamide hydrochloride](/img/structure/B13571280.png)
![1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde](/img/structure/B13571282.png)






![2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one hydrochloride](/img/structure/B13571338.png)


![4-[(Tert-butyldimethylsilyl)oxy]pentanoicacid](/img/structure/B13571356.png)
![Methyl 3-[(2S)-pyrrolidin-2-yl]propanoate](/img/structure/B13571363.png)
![1-Azabicyclo[3.2.1]octan-3-onehydrochloride](/img/structure/B13571367.png)
